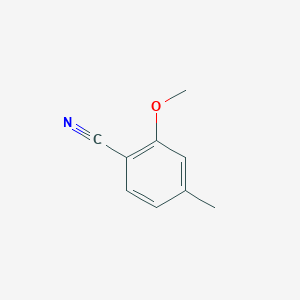
2-Methoxy-4-methylbenzonitrile
Vue d'ensemble
Description
2-Methoxy-4-methylbenzonitrile is an organic compound with the molecular formula CH₃OC₆H₃(CH₃)CN. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Applications De Recherche Scientifique
2-Methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).
Industrial Production Methods
In industrial settings, this compound can be produced through the ammoxidation of 2-methoxy-4-methyltoluene. This process involves the reaction of the toluene derivative with ammonia (NH₃) and oxygen (O₂) at elevated temperatures, typically in the range of 400-450°C, in the presence of a catalyst such as vanadium oxide (V₂O₅).
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-4-methylbenzoic acid.
Reduction: Reduction of the nitrile group can yield 2-methoxy-4-methylbenzylamine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2-Methoxy-4-methylbenzoic acid.
Reduction: 2-Methoxy-4-methylbenzylamine.
Substitution: Depending on the substituent introduced, products such as 2-methoxy-4-methylbromobenzonitrile or 2-methoxy-4-methylnitrobenzonitrile can be formed.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methylbenzonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophiles, facilitating the substitution process.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzonitrile: Lacks the methyl group at the fourth position.
4-Methylbenzonitrile: Lacks the methoxy group at the second position.
2-Methoxy-4-chlorobenzonitrile: Has a chlorine atom instead of a methyl group at the fourth position.
Uniqueness
2-Methoxy-4-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses.
Propriétés
IUPAC Name |
2-methoxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCQKLCTKJQOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500361 | |
| Record name | 2-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-69-6 | |
| Record name | 2-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

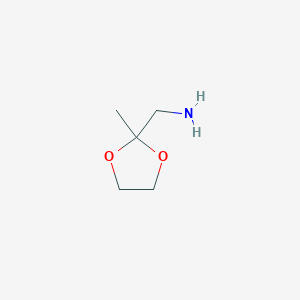


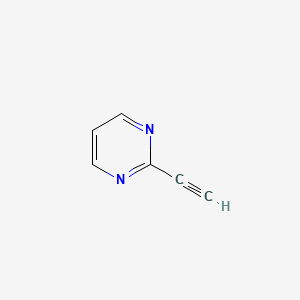
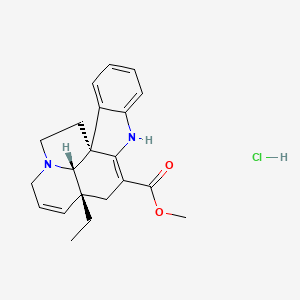


![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)
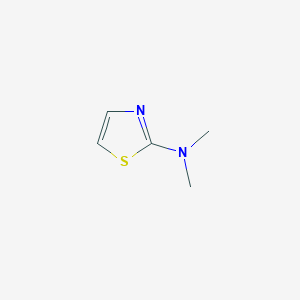
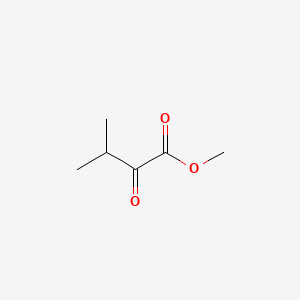
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)


